molecular formula C10H10N4S B4619581 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4619581
M. Wt: 218.28 g/mol
InChI Key: CJBPEDPTCGKTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol often involves multiple steps starting from basic heterocyclic precursors. A study by Gotsulya et al. (2018) on derivatives of 4-phenyl-5-(pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols highlighted a synthesis pathway that involves starting materials like pyrrole transformed through reactions such as hydrazinolysis and nucleophilic addition followed by cyclization processes (Gotsulya et al., 2018). Such methods could be analogous to the synthesis of 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol, involving initial formation of the triazole ring followed by specific substitutions at the 4 and 5 positions.

Molecular Structure Analysis

The crystal and molecular structure of closely related triazole derivatives can provide insights into the structure of 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol. For instance, the study of the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed details about the electronic structures and thiol-thione tautomerism, which are critical for understanding the chemical behavior and reactivity of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2005).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives like 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is influenced by its functional groups and the electronic nature of the triazole ring. Studies have shown that such compounds can undergo various chemical reactions including cycloadditions, substitutions, and tautomerism, which significantly impact their chemical properties and potential applications (Boechat et al., 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary applications of derivatives of 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is in the synthesis of compounds with antimicrobial properties. Research by Bayrak et al. (2009) demonstrated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study highlighted the potential of these compounds in combating microbial infections due to their good to moderate antimicrobial activity.

Antitubercular and Antimicrobial Evaluation

Further expanding on the antimicrobial potential, Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole and evaluated them for their antimicrobial and antitubercular activities. These compounds exhibited promising results, further underscoring the significance of 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents.

Anti-inflammatory Applications

In addition to antimicrobial properties, derivatives of this compound have been explored for their anti-inflammatory potential. Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anti-inflammatory activity. Several of these derivatives were identified as good anti-inflammatory agents, highlighting the compound's versatility in medicinal applications.

Corrosion Inhibition

Beyond biomedical applications, 4-cyclopropyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives have also been studied for their applications in corrosion inhibition. Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their utility in protecting metals from corrosion.

properties

IUPAC Name

4-cyclopropyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c15-10-13-12-9(14(10)7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBPEDPTCGKTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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